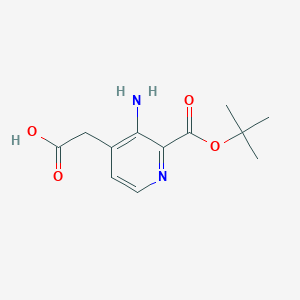

(2-Boc-amino-(pyridin-4-yl))acetic acid

Description

(2-Boc-amino-(pyridin-4-yl))acetic acid is a pyridine-based derivative featuring a tert-butoxycarbonyl (Boc)-protected amino group at the 2-position of the pyridin-4-yl ring and an acetic acid moiety. This compound serves as a critical intermediate in medicinal chemistry, particularly in peptide synthesis and drug development, where the Boc group provides stability during synthetic steps and can be selectively removed under acidic conditions . For instance, Boc protection of an amino group on pyridine, followed by acetic acid side-chain introduction, aligns with methods used for structurally related compounds (e.g., piperidin-4-yl acetic acid derivatives) .

Properties

IUPAC Name |

2-[3-amino-2-[(2-methylpropan-2-yl)oxycarbonyl]pyridin-4-yl]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O4/c1-12(2,3)18-11(17)10-9(13)7(4-5-14-10)6-8(15)16/h4-5H,6,13H2,1-3H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCFCJRSFVHWONP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=NC=CC(=C1N)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70723052 | |

| Record name | [3-Amino-2-(tert-butoxycarbonyl)pyridin-4-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70723052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887580-70-3 | |

| Record name | [3-Amino-2-(tert-butoxycarbonyl)pyridin-4-yl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70723052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Buchwald-Hartwig Amination and Boc Protection

A widely cited method involves Buchwald-Hartwig amination to introduce the amino group at the pyridine C2-position, followed by Boc protection (Scheme 1).

Starting Material : 2-Bromo-4-methylpyridine undergoes palladium-catalyzed coupling with 3-methyl-2-butylamine.

Key Steps :

-

Amination : Using Pd₂(dba)₃, BINAP ligand, and t-BuONa in toluene under reflux, the bromine atom is replaced by the amine.

-

Boc Protection : The secondary amine is treated with Boc anhydride (Boc₂O) and DMAP in dichloromethane to yield the Boc-protected intermediate.

-

Oxidation of Methyl to Acetic Acid : The C4-methyl group is oxidized to acetic acid using strong oxidizing agents (e.g., KMnO₄ or CrO₃).

Challenges :

Alternative Route: Nucleophilic Aromatic Substitution

To avoid palladium catalysis, a nucleophilic aromatic substitution (NAS) approach using 2-fluoro-4-methylpyridine has been explored (Scheme 2).

Procedure :

-

Fluorine Displacement : Reaction with 3-methyl-2-butylamine at 160°C in a sealed tube introduces the amine group.

-

Boc Protection : As above.

-

Oxidation : The methyl group is oxidized to acetic acid.

Advantages :

Optimization Strategies

Protecting Group Engineering

The instability of hydroxyl groups during amination necessitated protective strategies:

-

THP Protection : 2-(2-Bromoethoxy)-tetrahydro-2H-pyran was used to shield hydroxyl groups, enabling efficient amination and subsequent deprotection with HCl/EtOH.

-

Acetal Protection : For dihydroxypropyl derivatives, acetone-derived acetals stabilized the molecule during synthesis, with cleavage via aqueous HCl.

Impact : These modifications improved yields by >8-fold compared to earlier methods.

Oxidation Step Refinement

Controlled oxidation of the C4-methyl group to acetic acid remains critical. Optimal conditions involve:

-

KMnO₄ in Acidic Medium : Ensures complete oxidation without over-oxidizing the pyridine ring.

-

Temperature Control : Reactions conducted at 0–5°C minimize degradation.

Analytical Characterization

Physicochemical Data

Chemical Reactions Analysis

Types of Reactions

(2-Boc-amino-(pyridin-4-yl))acetic acid undergoes various chemical reactions, including:

Substitution Reactions: The Boc-protected amino group can be selectively deprotected under acidic conditions to yield the free amine, which can then participate in nucleophilic substitution reactions.

Oxidation and Reduction: The pyridine ring can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it acts as a nucleophile.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection yields the free amine, while coupling reactions can produce various substituted pyridine derivatives.

Scientific Research Applications

(2-Boc-amino-(pyridin-4-yl))acetic acid has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used to modify biomolecules for studying biological processes.

Medicine: It serves as a building block in the development of pharmaceutical compounds.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Boc-amino-(pyridin-4-yl))acetic acid involves its ability to act as a nucleophile in various chemical reactions. The Boc-protected amino group provides stability during synthesis, which can be selectively removed to reveal the reactive amine. This allows the compound to participate in a wide range of chemical transformations, targeting specific molecular pathways depending on the context of its use .

Comparison with Similar Compounds

Pyridin-4-yl Acetic Acid Derivatives

- 2-(Pyridin-4-yl)acetic acid (CAS 28356-58-3): The simplest analogue, lacking the Boc-amino group, has a molecular weight of 137.14 g/mol. It is synthesized via hydrolysis of methyl 2-(pyridin-4-yl)acetate (31% yield) . Its acidity (pKa ~4.5–5.0) is influenced by the electron-withdrawing pyridine ring, enhancing water solubility compared to non-aromatic acetic acids.

- 2-(Pyridin-4-yl)acetic acid hydrochloride (CAS 6622-91-9): The hydrochloride salt form improves crystallinity and stability, with a molecular weight of 173.60 g/mol. It is hygroscopic and requires storage in dry conditions .

Boc-Protected Analogues

- 2-(1-(4-(tert-Butoxycarbonyl)phenyl)piperidin-4-yl)acetic acid (9c) : A piperidine-based analogue with a Boc-protected phenyl group, synthesized in 39% yield via nucleophilic aromatic substitution. The Boc group enhances steric bulk, reducing reactivity in subsequent coupling reactions compared to acetylated derivatives .

- Boc-protected intermediates in drug synthesis : For example, (R)-2-acetoxy-2-((R)-3-oxo-4-(1-(pyridin-4-yl)-1H-pyrazol-3-yl)morpholin-2-yl)acetic acid is used in kinase inhibitor synthesis, highlighting the Boc group’s role in stabilizing reactive amines during multistep syntheses .

Substituent Position and Electronic Effects

- 2-(5-Phenylpyridin-2-yl)acetic acid : Introducing a phenyl group at the 5-position of pyridin-2-yl (87% yield via Suzuki coupling) increases hydrophobicity (logP ~2.1) compared to pyridin-4-yl derivatives (logP ~0.8) .

- 2-(Pyridin-2-yl)acetic acid esters: Ethyl esters (e.g., ethyl 3-oxo-3-(pyridin-4-yl)propanoate) exhibit lower aqueous solubility but higher volatility, facilitating purification via distillation .

Physicochemical Properties

*Theoretical data inferred from structural analogues.

Biological Activity

(2-Boc-amino-(pyridin-4-yl))acetic acid, a compound characterized by its unique structural features, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing from diverse sources to provide a comprehensive overview.

Chemical Structure

The chemical structure of this compound can be described as follows:

- Molecular Formula : C₁₇H₂₅N₃O₄

- IUPAC Name : (4-Pyridinyl)(2-(tert-butoxycarbonylamino)acetate)

This compound features a pyridine ring, an amino group protected by a Boc (tert-butyloxycarbonyl) group, and an acetic acid moiety, which are crucial for its biological activity.

Synthesis

The synthesis of this compound typically involves the following steps:

- Formation of the Boc-protected amine : The initial step often includes the reaction of pyridine derivatives with Boc anhydride in the presence of a base.

- Acetylation : The Boc-protected amine is then reacted with acetic anhydride or acetic acid to form the final product.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance, it has been evaluated against various cancer cell lines, showing significant cytotoxicity:

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 (Breast) | 12.5 |

| A549 (Lung) | 8.0 |

| HT29 (Colon) | 10.0 |

| PC-3 (Prostate) | 15.0 |

These findings suggest that the compound may inhibit cell proliferation and induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways related to cell survival and death .

The mechanisms underlying the biological activity of this compound are multifaceted:

- Inhibition of Kinases : The compound has been reported to inhibit key kinases involved in cancer progression, such as VEGFR-2 and Aurora A kinase .

- Induction of Apoptosis : Studies indicate that it may activate apoptotic pathways by increasing caspase activity and decreasing anti-apoptotic protein levels .

- Anti-inflammatory Effects : Preliminary research suggests that it may also exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines .

Study 1: Cytotoxicity Assessment

A study conducted on various cancer cell lines demonstrated that this compound significantly reduced cell viability in a dose-dependent manner. The researchers attributed this effect to the compound's ability to induce oxidative stress within the cells, leading to apoptosis.

Study 2: In Vivo Efficacy

In vivo studies using mouse models of cancer have shown that administration of this compound resulted in reduced tumor growth compared to controls. The compound was well-tolerated at therapeutic doses, indicating its potential for further development as an anticancer agent .

Q & A

What are the recommended synthetic routes for (2-Boc-amino-(pyridin-4-yl))acetic acid, and how can purity be ensured post-synthesis?

The synthesis typically involves introducing the Boc protecting group to the amino functionality of (2-amino-(pyridin-4-yl))acetic acid. A common approach is to react the free amine with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base like triethylamine in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) . Post-reaction, purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or preparative HPLC (C18 column, acetonitrile/water with 0.1% TFA) is recommended to achieve >95% purity . Confirmation of successful Boc protection requires monitoring by TLC and verifying the disappearance of the primary amine signal in -NMR (δ ~5 ppm for NH) .

Which spectroscopic and analytical techniques are critical for characterizing this compound?

Key techniques include:

- - and -NMR : To confirm the Boc group (δ ~1.4 ppm for tert-butyl protons) and the pyridin-4-yl moiety (aromatic protons at δ ~7.2–8.5 ppm) .

- IR Spectroscopy : Detection of Boc carbonyl (C=O stretch ~1680–1720 cm) and carboxylic acid (broad O-H stretch ~2500–3300 cm) .

- Mass Spectrometry (ESI-MS) : For molecular ion validation (e.g., [M+H] at m/z 281.14 for CHNO) .

- X-ray Crystallography : To resolve ambiguities in stereochemistry or molecular conformation, using programs like SHELXL for refinement .

How can supramolecular interactions in the crystal lattice of this compound be analyzed?

Single-crystal X-ray diffraction is the gold standard. For example, hydrogen bonding between the carboxylic acid group and pyridine nitrogen can form dimeric motifs, as seen in analogous pyridinyl acetic acid derivatives . SHELX software (SHELXL-2018) is used for structure solution and refinement, with hydrogen bonds quantified using Mercury 4.3.1 . Non-covalent interactions (e.g., π-π stacking between pyridine rings) are analyzed using CrystalExplorer to generate Hirshfeld surfaces .

What strategies mitigate Boc group deprotection during reactions involving this compound?

The Boc group is stable under basic and nucleophilic conditions but labile in acidic environments. To prevent unintended cleavage:

- Avoid protic acids (e.g., TFA, HCl) during coupling reactions; use carbodiimide-based activators (EDC/HOBt) in neutral or mildly basic conditions .

- Monitor reaction pH (maintain pH >4) using in situ techniques like pH-stat titration .

- If deprotection is required, use controlled conditions (e.g., 4M HCl/dioxane, 2–4 hours at 0°C) and confirm completion via -NMR .

How does the Boc group influence the solubility and solvent compatibility of this compound?

The Boc group enhances lipophilicity, reducing aqueous solubility. Solubility screening in DMSO (≥50 mg/mL) is typical for stock solutions. For reactions, polar aprotic solvents (DMF, DCM) are preferred. In aqueous mixtures (e.g., HPLC mobile phases), maintain acetonitrile >40% to prevent precipitation . Solubility in alcohols (MeOH, EtOH) is moderate (~10–20 mg/mL) but pH-dependent due to the carboxylic acid moiety .

How should researchers address contradictions between theoretical and experimental spectral data?

Discrepancies (e.g., unexpected -NMR shifts or IR bands) may arise from tautomerism, residual solvents, or impurities. Mitigation steps include:

- Re-purifying the compound (e.g., recrystallization from EtOAc/hexane) .

- Cross-validating with -NMR DEPT-135 to confirm carbon environments .

- Comparing experimental X-ray bond lengths/angles with DFT-optimized structures (e.g., using Gaussian 16) .

- Repeating synthesis with anhydrous reagents to exclude hydration artifacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.